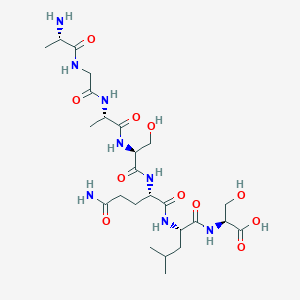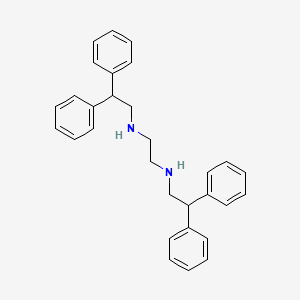
N-(Butan-2-yl)-N,4-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Butan-2-yl)-N,4-dimethylaniline: is an organic compound that belongs to the class of anilines It features a secondary butyl group (butan-2-yl) and two methyl groups attached to the nitrogen and the para position of the benzene ring, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Butan-2-yl)-N,4-dimethylaniline typically involves the alkylation of N-methylaniline with butan-2-yl halides under basic conditions. The reaction can be carried out using sodium hydride (NaH) or potassium carbonate (K2CO3) as a base in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the alkylation reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(Butan-2-yl)-N,4-dimethylaniline can undergo oxidation reactions, typically forming N-oxides or quinone imines. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the para position of the benzene ring. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, NaBH4, ethanol (EtOH)
Substitution: Br2, HNO3, sulfuric acid (H2SO4)
Major Products Formed:
Oxidation: N-oxides, quinone imines
Reduction: Secondary amines
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Butan-2-yl)-N,4-dimethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and pharmaceuticals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives have potential applications in medicinal chemistry. They can be explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, agrochemicals, and polymer additives. Its unique structural features make it suitable for various applications in material science and chemical engineering.
Wirkmechanismus
The mechanism of action of N-(Butan-2-yl)-N,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes by forming covalent or non-covalent interactions with the active site. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethylaniline: Similar structure but lacks the butan-2-yl group.
N-(Butan-2-yl)aniline: Similar structure but lacks the methyl group on the nitrogen.
N,N-Diethyl-4-methylaniline: Similar structure but with ethyl groups instead of butan-2-yl.
Uniqueness: N-(Butan-2-yl)-N,4-dimethylaniline is unique due to the presence of both the butan-2-yl and methyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective. Its unique structure allows for diverse reactivity and potential for functionalization, enhancing its utility in various fields.
Eigenschaften
CAS-Nummer |
651328-38-0 |
|---|---|
Molekularformel |
C12H19N |
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
N-butan-2-yl-N,4-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-11(3)13(4)12-8-6-10(2)7-9-12/h6-9,11H,5H2,1-4H3 |
InChI-Schlüssel |
BWEQPBRGIBEQMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


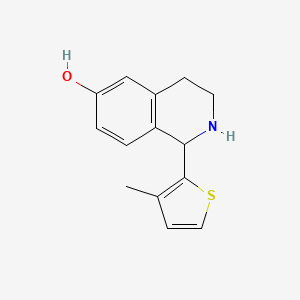
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)

![[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol](/img/structure/B12586156.png)
![6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol](/img/structure/B12586163.png)
![6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12586177.png)
![11H-Benzo[b]fluoren-8-amine](/img/structure/B12586181.png)
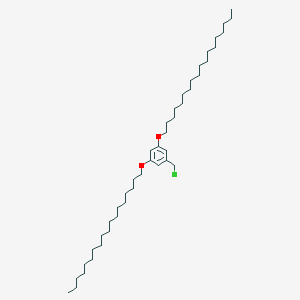
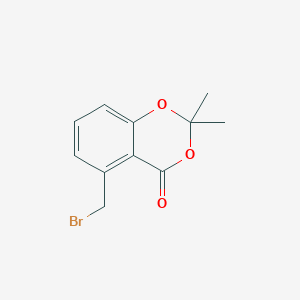
![Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-](/img/structure/B12586197.png)
